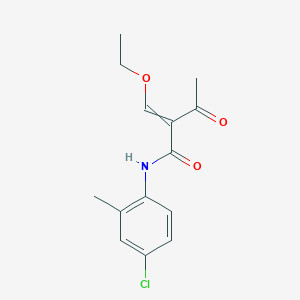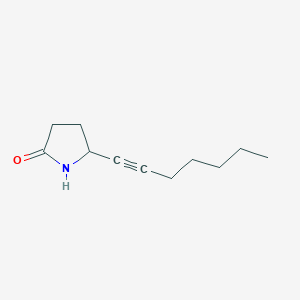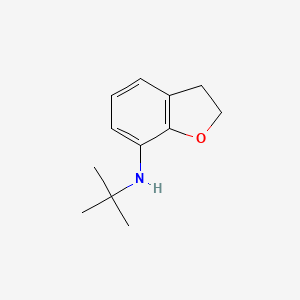
N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxymethylidene group, and a 3-oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the 4-Chloro-2-methylphenylamine: This can be synthesized by the chlorination of 2-methylphenylamine using a chlorinating agent such as thionyl chloride.
Condensation Reaction: The 4-Chloro-2-methylphenylamine is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- N-(4-Methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- N-(4-Chloro-2-methylphenyl)-3-oxobutanamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro and ethoxymethylidene groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
61643-68-3 |
|---|---|
Formule moléculaire |
C14H16ClNO3 |
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C14H16ClNO3/c1-4-19-8-12(10(3)17)14(18)16-13-6-5-11(15)7-9(13)2/h5-8H,4H2,1-3H3,(H,16,18) |
Clé InChI |
JOQQUPQGCSVUDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)C)C(=O)NC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)

![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)

![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)


![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)

![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

